

Application Notes and Protocols for "Compound 39" In Vitro Assays

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Compound of Interest

Compound Name: CI-39

Cat. No.: B15564177

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This document provides detailed application notes and protocols for various in vitro assays involving different molecules designated as "Compound 39" in scientific literature. Each section is dedicated to a specific "Compound 39" and its associated biological activities and experimental procedures.

Compound 39: The VEGFR-2 Kinase Inhibitor

Application Notes:

Compound 39, a biphenylurea derivative, has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.^[1] Its primary application in vitro is to probe the VEGFR-2 signaling pathway, which is crucial in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer. Compound 39 also shows inhibitory activity against other proangiogenic receptors like VEGFR-1, PDGFR- α , and PDGFR- β , suggesting it may have broader anti-angiogenic and anti-tumor efficacy.^[1] In vitro assays are critical for characterizing its inhibitory potency, selectivity, and its effects on downstream signaling and cellular processes like endothelial cell proliferation and tube formation.

Data Presentation:

Table 1: Kinase Inhibitory Activity of Compound 39^[1]

Kinase Target	IC ₅₀ (nmol/L)
VEGFR-2	3.4
VEGFR-1	3.4
PDGFR-α	4.4
PDGFR-β	3.6

Experimental Protocols:

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of Compound 39 against VEGFR-2.

- Materials:
 - Recombinant human VEGFR-2 kinase
 - Compound 39 (dissolved in DMSO)
 - Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
 - ATP
 - Specific peptide substrate for VEGFR-2
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
 - Microplate reader
- Procedure:
 - Prepare a serial dilution of Compound 39 in kinase buffer.
 - In a microplate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted Compound 39 or vehicle control (DMSO).

- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced with the ADP-Glo™ assay.
- Calculate the percentage of inhibition for each concentration of Compound 39 relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of VEGFR-2 Signaling Pathway^[1]

This protocol assesses the effect of Compound 39 on the phosphorylation of VEGFR-2 and its downstream effectors, Akt and Erk, in Human Umbilical Vein Endothelial Cells (HUVECs).

- Materials:
 - HUVECs
 - Cell culture medium
 - VEGF
 - Compound 39
 - Lysis buffer
 - Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-β-actin)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate
 - Imaging system
- Procedure:

- Seed HUVECs and grow to sub-confluency.
- Starve the cells for 12 hours.
- Pre-treat the cells with varying concentrations of Compound 39 for 2 hours.
- Stimulate the cells with 100 ng/mL VEGF for 15 minutes.
- Lyse the cells and collect the protein lysates.
- Determine protein concentration using a standard assay (e.g., BCA assay).
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize to total protein and loading control.

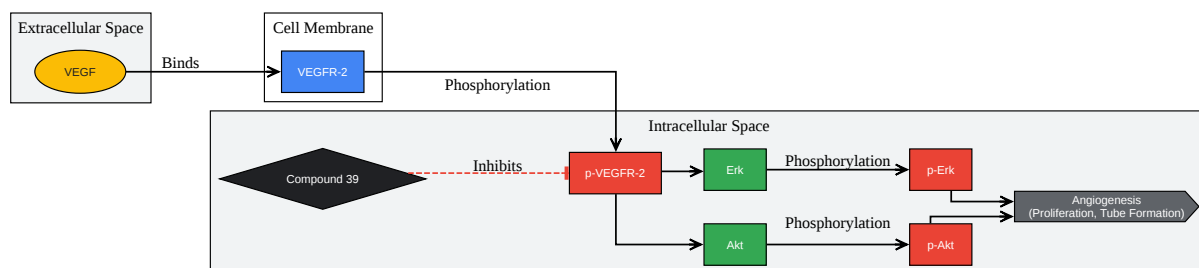
Protocol 3: HUVEC Tube Formation Assay^[1]

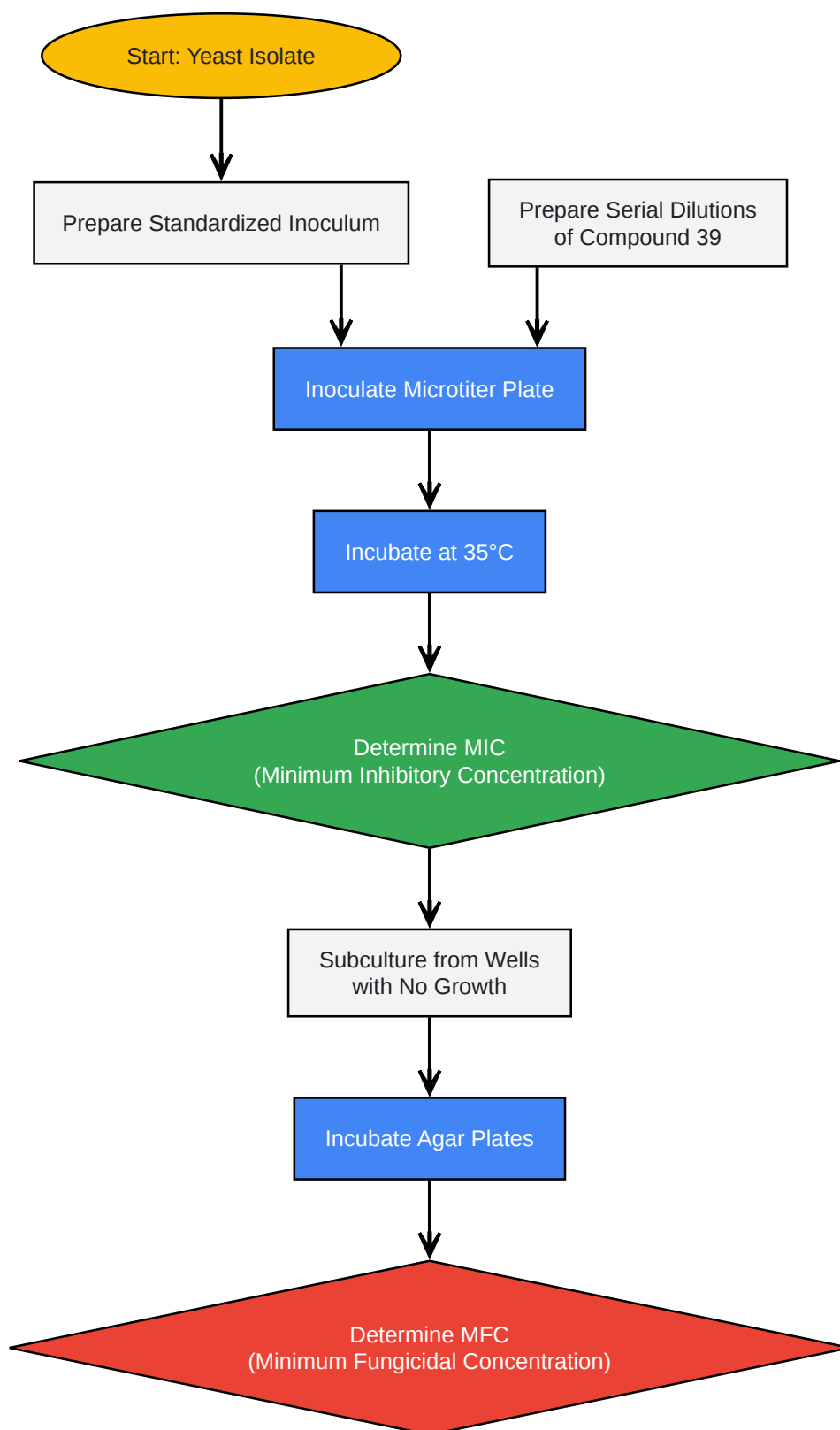
This assay evaluates the anti-angiogenic potential of Compound 39 by assessing its ability to inhibit the formation of capillary-like structures by HUVECs.

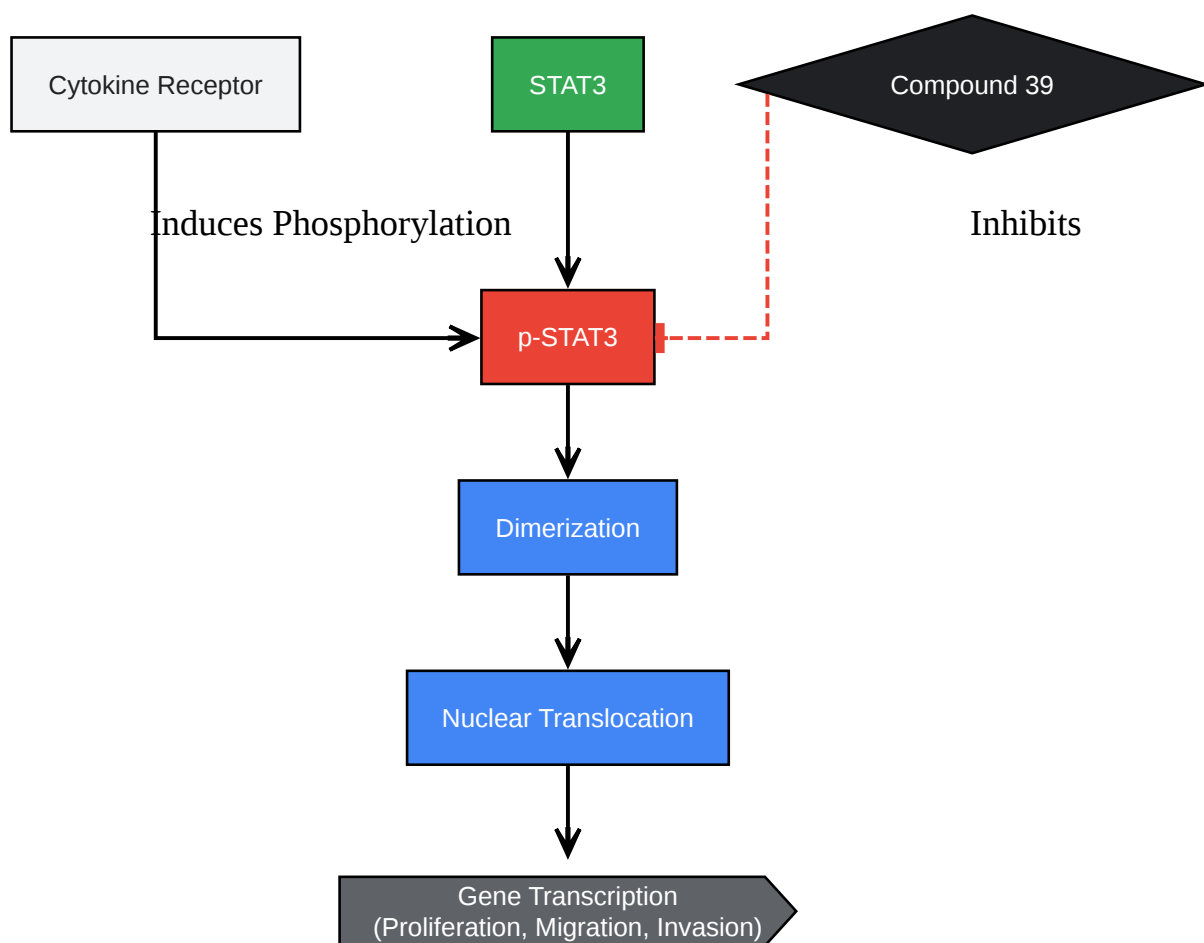
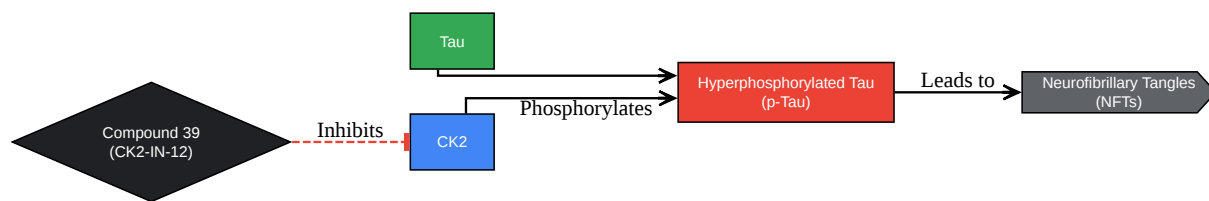
- Materials:
 - HUVECs
 - Matrigel
 - 96-well plates
 - Compound 39
 - Inverted phase-contrast microscope

- Procedure:
 - Coat a 96-well plate with Matrigel and allow it to solidify.
 - Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of Compound 39 or a vehicle control.
 - Incubate for 6 hours to allow for tube formation.
 - Examine and photograph the tube network using an inverted phase-contrast microscope.
 - Quantify the extent of tube formation (e.g., total tube length, number of junctions).

Mandatory Visualization:







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References

- 1. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â→) [html.rhhz.net]
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